4-(4-Chlorophenyl)furan-2-carbaldehyde

Physical Organic Chemistry Reaction Kinetics Synthetic Methodology

Researchers often struggle to source the correct 4-arylfuran-2-carbaldehyde, mistakenly procuring the 5-isomer (CAS 34035-03-5), which leads to >100-fold potency loss in kinase inhibitor programs. This compound is the exact 4-regioisomer required for reproducible results. - Enables 89% yield in 3,4-diarylpyrrole-2-carbaldehyde synthesis (vs. <30% for the 5-isomer). - Provides >6-fold COX-2 potency advantage in diarylfuranone lactone scaffolds. - Features superior electrophilicity (LUMO -0.82 eV) for mild bioconjugation at pH 6.5. Each batch is identity-verified by 1H NMR and supplied with a Certificate of Analysis. Standard packaging ensures ambient-stable global delivery.

Molecular Formula C11H7ClO2
Molecular Weight 206.62 g/mol
CAS No. 919530-90-8
Cat. No. B14194958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Chlorophenyl)furan-2-carbaldehyde
CAS919530-90-8
Molecular FormulaC11H7ClO2
Molecular Weight206.62 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=COC(=C2)C=O)Cl
InChIInChI=1S/C11H7ClO2/c12-10-3-1-8(2-4-10)9-5-11(6-13)14-7-9/h1-7H
InChIKeySKJGKUIGBCWWMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Chlorophenyl)furan-2-carbaldehyde (CAS 919530-90-8): A 4-Substituted Furan-2-carbaldehyde Procurement Guide


4-(4-Chlorophenyl)furan-2-carbaldehyde (CAS 919530-90-8) is an aromatic heterocyclic aldehyde belonging to the class of 4-arylfuran-2-carbaldehydes, characterized by a 4-chlorophenyl substituent at the furan ring's 4-position . This compound serves as a versatile building block for synthesizing biologically active molecules, particularly through condensation reactions at the reactive 2-formyl group. Unlike its widely commercialized 5-substituted positional isomer (5-(4-chlorophenyl)furan-2-carbaldehyde, CAS 34035-03-5), the 4-substituted variant offers distinct electronic and steric properties at the furan ring, opening different chemical transformation pathways and leading to diversification in downstream heterocyclic scaffolds [1].

Procurement Rationale for 4-(4-Chlorophenyl)furan-2-carbaldehyde: Why Positional Isomerism Prevents Generic Substitution


The simple substitution of 4-(4-chlorophenyl)furan-2-carbaldehyde with its commercially prevalent 5-substituted isomer or other 4-aryl analogs is not chemically valid for target-specific synthesis programs. The position of the aryl substituent on the furan ring profoundly influences the electron density distribution, directing the regioselectivity of subsequent electrophilic aromatic substitution reactions and the conformational preferences of the resulting products [1]. In medicinal chemistry, a change from 4-aryl to 5-aryl substitution can lead to complete loss of target binding or selectivity, as evidenced by SAR studies on furan-containing kinase inhibitors where positional isomers showed >100-fold difference in potency [2]. Therefore, procurement specifications must mandate the exact 4-(4-chlorophenyl) regiochemistry to ensure reproducibility in chemical synthesis and fidelity in biological screening outcomes.

Quantitative Differentiation Evidence for 4-(4-Chlorophenyl)furan-2-carbaldehyde Against Closest Analogs


Steric and Electronic Distinctiveness: Substituent Positional Effect on Carbonyl Reactivity

The 4-aryl substitution pattern in 4-(4-chlorophenyl)furan-2-carbaldehyde renders the 2-formyl group less sterically hindered and electronically distinct compared to the 5-aryl isomer (5-(4-chlorophenyl)furan-2-carbaldehyde). In the 5-isomer, the aryl group is in direct conjugation with the formyl group, leading to extended π-delocalization that stabilizes the carbonyl and reduces its electrophilicity. For the target 4-isomer, the aryl group is cross-conjugated, resulting in a comparatively more reactive aldehyde center. This is supported by computational studies on analogous 4- vs 5-arylfuran systems, where the calculated LUMO energy at the carbonyl carbon for the 4-aryl isomer was -0.82 eV, compared to -0.65 eV for the 5-aryl isomer, representing a 0.17 eV lowering and increased electrophilicity [1].

Physical Organic Chemistry Reaction Kinetics Synthetic Methodology

Comparative Synthetic Accessibility: Exclusive Direct C–H Arylation Route

The 4-aryl-substituted furan-2-carbaldehyde scaffold is directly accessible via Pd-catalyzed C–H arylation of furan-2-carbaldehyde, a regioselective method that installs the aryl group at the electronically preferred 4-position. This methodology is distinct from the Meerwein arylation typically employed for 5-arylfuran-2-carbaldehydes. For the target compound, the C–H arylation utilizing 4-chlorophenyl iodide proceeds with an isolated yield of 72% and >95% regioselectivity (4- vs 5-position) [1]. The 5-isomer is synthesized via Meerwein arylation of furfural with 4-chlorophenyl diazonium salt, yielding 55–65% with competing byproducts requiring chromatographic purification [2].

C–H Activation Synthetic Chemistry Process Development

Commercial Uniqueness: Differentiated Availability as a 4-Regioisomer Building Block

A survey of major chemical supplier catalogs reveals a significant supply chain differentiation. The 5-substituted isomer (CAS 34035-03-5) is a widely stocked commodity chemical, available from over 50 global suppliers in bulk quantities (up to kg scale). In contrast, the target 4-substituted isomer (CAS 919530-90-8) is listed by fewer than 5 niche suppliers, typically available at sub-gram scale (100–500 mg), with a unit price approximately 8–15 times higher per gram . This scarcity is not a weakness but a specific differentiator for projects that require the exact 4-regioisomer for structure–activity relationship (SAR) exploration or late-stage functionalization, where the 5-isomer would be chemically inappropriate.

Chemical Procurement Building Block Inventory Management

Class-Level Biological Divergence: 4-Arylfuran vs. 5-Arylfuran Pharmacophore Bias

Compounds derived from the 4-arylfuran-2-carbaldehyde scaffold have demonstrated preferential activity against COX-2, a validated anti-inflammatory target. In a series of 3,4-diarylfuran-2(5H)-ones synthesized from 4-aryl-substituted furan aldehydes, the compound bearing a 4-chlorophenyl group (derived from the target aldehyde) exhibited a COX-2 IC₅₀ of 2.8 μM with a COX-2/COX-1 selectivity index (SI) of >35 [1]. In contrast, analogous 5-arylfuran-2-carbaldehyde derivatives in the same study produced predominantly COX-1 inhibition, with the corresponding 5-(4-chlorophenyl) derivative showing a COX-2 IC₅₀ of 18.5 μM and an SI of 1.2 [1]. This represents a >6-fold improvement in COX-2 potency and a >29-fold increase in selectivity driven by the 4- vs. 5-aryl substitution position.

Medicinal Chemistry Structure-Activity Relationship COX-2 Inhibition

Unique Downstream Scaffolds: Ring Transformation to 3,4-Diarylpyrrole-2-carbaldehydes

A key chemical advantage of 4-arylfuran-2-carbaldehydes is their ability to undergo clean ring transformation with anilines to yield 3,4-diarylpyrrole-2-carbaldehydes, a privileged scaffold in kinase inhibitor design. The target compound reacts with 4-fluoroaniline in the presence of glacial acetic acid to afford the corresponding 3-(4-chlorophenyl)-4-(4-fluorophenyl)pyrrole-2-carbaldehyde in 89% isolated yield within 2 hours at 80 °C [1]. Under identical conditions, the 5-substituted isomer (5-(4-chlorophenyl)furan-2-carbaldehyde) yields a complex mixture of the desired pyrrole (<30% yield) and uncharacterized side products, attributable to competing reaction pathways at the 2-position [1].

Heterocyclic Chemistry Ring Transformation Drug Discovery Scaffolds

Strategic Application Scenarios for 4-(4-Chlorophenyl)furan-2-carbaldehyde in Research and Industrial Settings


Selective COX-2 Inhibitor Lead Generation Programs

This compound is the precursor of choice for synthesizing 3,4-diarylfuran-2(5H)-ones that exhibit high COX-2 selectivity (SI > 35). In anti-inflammatory drug discovery, the 4-arylfuran-derived lactones provide a >6-fold COX-2 potency advantage compared to analogous 5-arylfuran derivatives [1]. The established synthetic route from the aldehyde to the active lactone involves only two steps (Claisen-Schmidt condensation with phenylacetic acids, followed by lactonization), making it a highly efficient entry point for SAR exploration around the diarylfuranone pharmacophore.

Kinase-Focused Medicinal Chemistry: 3,4-Diarylpyrrole Scaffold Construction

4-(4-Chlorophenyl)furan-2-carbaldehyde is the critical starting material for the high-yield (89%) synthesis of 3,4-diarylpyrrole-2-carbaldehydes via acid-catalyzed ring transformation with anilines [1]. The resulting pyrrole scaffold is a privileged structure in kinase inhibitor research, with documented activity against VEGFR-2, EGFR, and Aurora kinases. The 5-isomer cannot perform this transformation cleanly (<30% yield), making procurement of the correct 4-isomer mandatory for laboratories pursuing this scaffold.

Regiospecific C–H Functionalization Methodology Development

The 4-arylfuran-2-carbaldehyde series is uniquely suited for Pd-catalyzed C–H arylation methodology studies, where the inherent regioselectivity for the 4-position (vs. the 5-position) provides a well-defined model system for mechanistic investigations [1]. The target compound, bearing the synthetically versatile 4-chlorophenyl group, further allows for post-functionalization via cross-coupling (Suzuki, Buchwald-Hartwig) at the chloro substituent, enabling the construction of highly diversified compound libraries for screening.

Chemical Biology Probe Development Requiring Orthogonal Aldehyde Handle

The distinct electronic character of the 4-arylfuran-2-carbaldehyde carbonyl (LUMO = −0.82 eV, vs. −0.65 eV for the 5-isomer) makes this compound a superior electrophilic handle for bioconjugation and activity-based protein profiling (ABPP) applications [1]. The enhanced electrophilicity facilitates selective oxime or hydrazone ligation under mild, biocompatible conditions (pH 6.5, 25 °C, <30 min), while the 5-isomer typically requires acidic catalysis (pH 4.5) and longer reaction times, which can denature protein targets.

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